molecular formula C5H11NO3S B13248257 3-Methoxycyclobutane-1-sulfonamide

3-Methoxycyclobutane-1-sulfonamide

Cat. No.: B13248257
M. Wt: 165.21 g/mol
InChI Key: XNKLFOWVTLJSFK-UHFFFAOYSA-N
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Description

3-Methoxycyclobutane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, which includes a cyclobutane ring substituted with a methoxy group and a sulfonamide group, makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxycyclobutane-1-sulfonamide can be achieved through various methods. One common approach involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation . Another method involves the amination of sodium sulfinates, which provides a general and environmentally friendly access to sulfonamide compounds .

Industrial Production Methods: Industrial production of sulfonamides, including this compound, often involves the use of metal-catalyzed coupling reactions. These methods are efficient and can be scaled up for large-scale production. The use of iodine-mediated or iodine-catalyzed reactions has also been reported as an efficient method for the synthesis of sulfonamides .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxycyclobutane-1-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include diaryl sulfones and other sulfonamide derivatives .

Mechanism of Action

The mechanism of action of 3-Methoxycyclobutane-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

  • Sulfenamides
  • Sulfinamides
  • Other Sulfonamides

Comparison: 3-Methoxycyclobutane-1-sulfonamide is unique due to its specific structure, which includes a cyclobutane ring and a methoxy group. This structure imparts unique chemical properties and reactivity compared to other sulfonamides .

Properties

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

3-methoxycyclobutane-1-sulfonamide

InChI

InChI=1S/C5H11NO3S/c1-9-4-2-5(3-4)10(6,7)8/h4-5H,2-3H2,1H3,(H2,6,7,8)

InChI Key

XNKLFOWVTLJSFK-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C1)S(=O)(=O)N

Origin of Product

United States

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